Boc-Inp-OH

Description

The exact mass of the compound N-BOC-piperidine-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 693924. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Boc-Inp-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-Inp-OH including the price, delivery time, and more detailed information at info@benchchem.com.

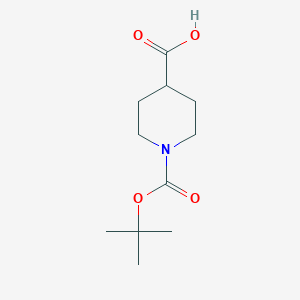

Structure

3D Structure

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOHBPPVVDQMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Record name | boc-isonipecotic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233343 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84358-13-4 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084358134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butoxycarbonylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAZ2CAT47B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Boc-Inp-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Inp-OH, chemically known as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid or N-Boc-isonipecotic acid, is a synthetic amino acid derivative widely utilized as a building block in medicinal chemistry and peptide synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for its controlled incorporation into peptide chains and other complex organic molecules. This guide provides an in-depth overview of the physical properties of Boc-Inp-OH, along with representative experimental protocols for their determination and a visualization of its application in a synthetic workflow.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of Boc-Inp-OH is presented below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Chemical Name | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | [1][][3] |

| Synonyms | Boc-Inp-OH, N-Boc-isonipecotic acid, 1-Boc-piperidine-4-carboxylic acid | [1][][3] |

| CAS Number | 84358-13-4 | [1][3][4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][][4] |

| Molecular Weight | 229.27 g/mol | [1][][4] |

| Appearance | Solid | [1][4] |

| Purity | ≥99.0% (HPLC) | [1][4] |

| Solubility | Insoluble in water. | [5][6] |

| Storage | Store in a cool place. Keep container tightly closed in a dry and well-ventilated place. | [5] |

Experimental Protocols

The following sections detail representative methodologies for determining the key physical properties of solid organic compounds like Boc-Inp-OH.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range (0.5-1.0°C), while impurities tend to depress and broaden the melting range.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

If the sample is not already a fine powder, gently grind a small amount of Boc-Inp-OH using a mortar and pestle.[8]

-

Pack the dry, powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[8]

-

Place the capillary tube in the heating block of the melting point apparatus.[7]

-

Heat the sample rapidly to determine an approximate melting point.[7]

-

Allow the apparatus to cool.

-

Using a fresh sample, heat again, but more slowly (approximately 1-2°C per minute) as the temperature approaches the approximate melting point.[3][7]

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2).[8] The melting point range is T1-T2.

Solubility Determination

Understanding the solubility of Boc-Inp-OH is crucial for reaction setup, purification, and formulation.

Principle: The solubility of a compound in a given solvent is determined by observing whether it forms a homogeneous solution at a specified concentration. For acidic or basic compounds, solubility in aqueous acids or bases can indicate salt formation.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Graduated cylinder or pipette

-

Spatula

-

Boc-Inp-OH sample

-

Solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, organic solvents)

Procedure:

-

Place approximately 25 mg of Boc-Inp-OH into a small test tube.[4]

-

Add 0.75 mL of the desired solvent (e.g., water) in portions.[4]

-

After each addition, vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).[4]

-

Visually inspect the mixture to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration.

-

If the compound is insoluble in water, its solubility in aqueous acidic and basic solutions can be tested to assess its acidic or basic properties.[4][9] Given that Boc-Inp-OH is a carboxylic acid, it is expected to be soluble in aqueous bases like 5% NaOH and 5% NaHCO₃ due to the formation of a water-soluble salt.[1][10]

Application in Synthesis: A Workflow Visualization

Boc-Inp-OH is a key building block in solid-phase peptide synthesis (SPPS). The Boc protecting group allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support. The following diagram illustrates a typical workflow for incorporating Boc-Inp-OH into a peptide sequence using Boc/Bzl SPPS.

Caption: Workflow for Boc-Inp-OH incorporation in SPPS.

This workflow highlights the cyclical nature of SPPS, involving deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid (in this case, Boc-Inp-OH).[][11] Each chemical step is followed by a washing step to remove excess reagents and byproducts. The process is repeated until the desired peptide sequence is assembled, after which the completed peptide is cleaved from the solid support.[][11]

References

- 1. scribd.com [scribd.com]

- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

- 10. chempep.com [chempep.com]

- 11. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

In-Depth Technical Guide to Boc-Inp-OH for Advanced Research

This technical guide provides comprehensive information on Boc-Inp-OH (1-Boc-piperidine-4-carboxylic acid), a key building block for researchers, scientists, and professionals in drug development. It details the molecule's physicochemical properties, its application in solid-phase peptide synthesis, and provides a detailed experimental protocol for its incorporation into peptide chains.

Core Properties of Boc-Inp-OH

Boc-Inp-OH, also known as Boc-isonipecotic acid, is a heterocyclic amino acid derivative widely utilized in peptide synthesis and as a pharmaceutical intermediate.[1][2] Its structural rigidity and the presence of the Boc (tert-butyloxycarbonyl) protecting group make it a valuable component in the design of novel peptides and peptidomimetics.[3]

Quantitative Data Summary

The key quantitative and physicochemical properties of Boc-Inp-OH are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Formula | C₁₁H₁₉NO₄ | [4][][6][7][8][9] |

| Molecular Weight | 229.27 g/mol | [1][4][7][9][10] |

| CAS Number | 84358-13-4 | [1][4][][6][7][8][9] |

| Appearance | White crystalline powder or solid | [][6][8] |

| Purity (typical) | ≥99.0% (by HPLC) | [4][][6][9] |

| Melting Point | 148-153 °C | [8] |

| Primary Application | Boc Solid-Phase Peptide Synthesis (SPPS) | [][6][9][11] |

Application in Peptide Synthesis

Boc-Inp-OH is primarily used as a building block in Boc solid-phase peptide synthesis (SPPS).[][6] The Boc group serves as a temporary protecting group for the α-amino function, which is stable under neutral or basic conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA).[1][3] This strategy is fundamental for the stepwise assembly of amino acids on a solid resin support to form a desired peptide sequence.[12]

The incorporation of the rigid isonipecotic acid scaffold can impart specific conformational constraints on the resulting peptide, which is a critical strategy in drug design to enhance binding affinity, selectivity, and metabolic stability.

Experimental Protocol: Incorporation of Boc-Inp-OH via Boc-SPPS

The following is a detailed, generalized protocol for the incorporation of Boc-Inp-OH into a peptide chain using manual or automated Boc-SPPS on a Merrifield resin.

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-Inp-OH

-

Dichloromethane (DCM), peptide synthesis grade

-

Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

-

Methanol (MeOH)

-

Scavengers for cleavage (e.g., anisole)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for final cleavage

Protocol Steps:

-

Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel for at least 30 minutes to ensure optimal reaction conditions.[1]

-

Attachment of First Amino Acid (if Boc-Inp-OH is not the C-terminal residue, this step precedes the cycle): The C-terminal amino acid is typically attached to the resin via a cesium salt method to form a benzyl ester linkage.[1]

-

Boc Deprotection:

-

Neutralization:

-

Coupling of Boc-Inp-OH:

-

In a separate vessel, dissolve Boc-Inp-OH (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.[1]

-

Add DIEA (4-8 equivalents) to activate the carboxylic acid of Boc-Inp-OH.

-

Add the activated Boc-Inp-OH solution to the neutralized peptide-resin.

-

Agitate for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the reaction is finished.

-

Filter and wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents.

-

-

Cycle Repetition: Repeat steps 3-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection:

-

After the final amino acid is coupled, wash the completed peptide-resin and dry it under vacuum.

-

Place the dried resin in a specialized HF cleavage apparatus.[1]

-

Add a scavenger (e.g., anisole) to trap reactive carbocations generated during cleavage.

-

Cool the vessel to 0°C and condense anhydrous HF into it.

-

Stir the mixture at 0°C for 1-2 hours to cleave the peptide from the resin and remove side-chain protecting groups.[1]

-

Evaporate the HF under vacuum. The crude peptide is then precipitated and washed with cold ether, followed by purification, typically using reverse-phase HPLC.

-

Visualized Workflow: The Boc-SPPS Cycle

The following diagram illustrates the cyclical nature of the Boc solid-phase peptide synthesis strategy for incorporating an amino acid like Boc-Inp-OH.

Caption: Cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. benchchem.com [benchchem.com]

- 10. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility Profile of 1-Boc-piperidine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-piperidine-4-carboxylic acid, a key building block in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and presents a detailed, generalized experimental protocol for determining the solubility of solid organic acids.

Introduction to 1-Boc-piperidine-4-carboxylic Acid

1-Boc-piperidine-4-carboxylic acid, also known as N-Boc-isonipecotic acid, is a derivative of piperidine-4-carboxylic acid where the amine group is protected by a tert-butoxycarbonyl (Boc) group. This protecting group strategy is pivotal in multi-step organic syntheses, particularly in the development of active pharmaceutical ingredients (APIs). The physicochemical properties of this compound, especially its solubility, are critical for its handling, reaction conditions, and formulation development.

Solubility Profile of 1-Boc-piperidine-4-carboxylic Acid

Table 1: Qualitative Solubility of 1-Boc-piperidine-4-carboxylic Acid

| Solvent Class | Specific Solvents | Solubility Description | Citation |

| Water | Water | Insoluble, Limited solubility | [1][2][3][4] |

| Organic Solvents | Dichloromethane | Soluble | [1] |

| Methanol | Soluble | [5] |

The hydrophobic Boc group significantly reduces the aqueous solubility of the parent piperidine-4-carboxylic acid. Conversely, its organic nature makes it soluble in various organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the thermodynamic (equilibrium) solubility of a solid organic compound like 1-Boc-piperidine-4-carboxylic acid. The shake-flask method is a widely accepted standard for this purpose.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique.

Materials and Equipment

-

1-Boc-piperidine-4-carboxylic acid (solid)

-

Selected solvents (e.g., water, methanol, dichloromethane, ethyl acetate, etc.)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Vials for sample collection

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS, or a calibrated pH meter for aqueous solutions)

Procedure

-

Preparation: Add an excess amount of 1-Boc-piperidine-4-carboxylic acid to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Place the vials in a constant temperature shaker bath. Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Dilution (if necessary): The clear filtrate may need to be diluted with the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of 1-Boc-piperidine-4-carboxylic acid in the diluted or undiluted filtrate using a validated analytical method.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and any dilution factors.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of 1-Boc-piperidine-4-carboxylic acid.

Caption: Experimental workflow for determining thermodynamic solubility.

Caption: Factors influencing the solubility of 1-Boc-piperidine-4-carboxylic acid.

Conclusion

While quantitative solubility data for 1-Boc-piperidine-4-carboxylic acid remains elusive in readily available literature, its qualitative solubility profile indicates good solubility in organic solvents like dichloromethane and poor solubility in water. For drug development professionals requiring precise solubility data, experimental determination is necessary. The provided generalized shake-flask protocol offers a robust starting point for such investigations. Understanding the interplay of factors such as solvent polarity, temperature, and pH is crucial for effectively utilizing this versatile building block in synthesis and for subsequent formulation considerations.

References

An In-depth Technical Guide to Boc-Isonipecotic Acid (CAS Number: 84358-13-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-isonipecotic acid, with the CAS number 84358-13-4, is a valuable synthetic building block widely employed in medicinal chemistry and drug discovery.[1][2] Its structure, featuring a piperidine ring with a carboxylic acid at the 4-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, makes it a versatile scaffold for the synthesis of a diverse range of complex molecules.[1][2] The Boc group provides a crucial element of control in multi-step syntheses, allowing for selective reactions at the carboxylic acid moiety before its removal under mild acidic conditions to reveal the secondary amine for further functionalization. This guide provides a comprehensive overview of the physicochemical properties, synthesis, key reactions, and applications of Boc-isonipecotic acid, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

Boc-isonipecotic acid is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: Chemical Identifiers and General Properties

| Property | Value | Reference(s) |

| CAS Number | 84358-13-4 | [1][3][4] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][3][4] |

| Molecular Weight | 229.27 g/mol | [3][4][5] |

| Synonyms | 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid, N-Boc-piperidine-4-carboxylic acid, Boc-Inp-OH | [1][3][5] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% (GC), ≥99% (Assay/HPLC) | [1][6][7][8] |

Table 2: Physical and Chemical Data

| Property | Value | Reference(s) |

| Melting Point | 144-153 °C | [1][3][6] |

| Boiling Point | 353.2 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 167.4 ± 25.9 °C | [3] |

| LogP | 1.04 | [3] |

| Storage Conditions | Store at 0-8°C in a cool, dry place. | [1][6] |

Synthesis and Experimental Protocols

Boc-isonipecotic acid is typically synthesized from isonipecotic acid (piperidine-4-carboxylic acid) by protecting the nitrogen atom with a Boc group.

General Synthesis of Boc-Isonipecotic Acid

A common method involves the reaction of isonipecotic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Detailed Experimental Protocol: Synthesis from Isonipecotic Acid

Materials:

-

Isonipecotic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve isonipecotic acid in a mixture of 1,4-dioxane and water.

-

Add sodium hydroxide to the solution and stir until the isonipecotic acid is fully dissolved.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the mixture at room temperature overnight.

-

After the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

-

Acidify the remaining aqueous solution to pH 2-3 with hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield Boc-isonipecotic acid as a white solid.

Key Reactions and Experimental Protocols

The utility of Boc-isonipecotic acid lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can be readily modified while the nitrogen is protected, and subsequently, the Boc group can be removed to allow for further functionalization of the piperidine nitrogen.

N-Boc Deprotection

The Boc group is labile under acidic conditions, which allows for its selective removal.

Materials:

-

Boc-protected compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the Boc-protected compound in dichloromethane.

-

Add trifluoroacetic acid to the solution (typically 25-50% v/v).

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine as a TFA salt.

Peptide Coupling Reactions

The carboxylic acid of Boc-isonipecotic acid can be activated and coupled with an amine to form an amide bond, a fundamental reaction in peptide synthesis and the construction of many small molecule drugs.

Materials:

-

Boc-isonipecotic acid

-

Amine hydrochloride salt

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve Boc-isonipecotic acid (1.0 equivalent) and HATU (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (1.0 equivalent) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine hydrochloride salt (1.0 equivalent) in anhydrous DMF and add DIPEA (1.0 equivalent) to neutralize the salt.

-

Add the neutralized amine solution to the pre-activated Boc-isonipecotic acid solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Applications in Drug Discovery

Boc-isonipecotic acid is a key intermediate in the synthesis of a variety of biologically active molecules, particularly those targeting the central nervous system and those involved in inflammatory and infectious diseases.

Synthesis of CCR5 Receptor Antagonists

Derivatives of Boc-isonipecotic acid have been utilized in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a co-receptor used by HIV-1 to enter host cells, making its antagonists potential anti-HIV therapeutics.[6][8][9][10][11][12][13][14]

The signaling pathway of CCR5 involves its activation by chemokines, leading to downstream signaling cascades that mediate inflammatory responses. Antagonists block this interaction, thereby preventing viral entry and modulating inflammation.

Precursor for Neurokinin Receptor Antagonists

The piperidine scaffold is a common feature in antagonists of neurokinin (NK) receptors, such as the NK1 receptor, which is the receptor for Substance P. These antagonists have potential applications in the treatment of pain, inflammation, and depression.[1][2][3][4][5][15][16][17]

Synthesis of GABA Uptake Inhibitors

Derivatives of isonipecotic acid are structurally related to GABA and have been explored as inhibitors of GABA transporters (GATs). By blocking the reuptake of GABA, these compounds can enhance inhibitory neurotransmission and have potential as anticonvulsant agents.[7][18][19][20][21][22][23][24][25]

Safety Information

Boc-isonipecotic acid is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Boc-isonipecotic acid (CAS 84358-13-4) is a highly versatile and valuable building block in modern organic synthesis and medicinal chemistry. Its bifunctional nature, coupled with the reliable and selective protection and deprotection of the piperidine nitrogen, provides chemists with a powerful tool for the construction of complex molecular architectures. Its application in the synthesis of potent and selective modulators of important biological targets, such as CCR5, neurokinin receptors, and GABA transporters, highlights its significance in the ongoing quest for novel and improved therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, key reactions, and applications, intended to be a valuable resource for researchers in the field.

References

- 1. mdpi.com [mdpi.com]

- 2. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crosstalk between neurokinin receptor signaling and neuroinflammation in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The NK-1 Receptor Signaling: Distribution and Functional Relevance in the Eye [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of 1-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4- methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]- piperidine N1-oxide (Sch-350634), an orally bioavailable, potent CCR5 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CCR5 receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Pharmacological Evaluation of Triazolopyrimidinone Derivatives as Noncompetitive, Intracellular Antagonists for CC Chemokine Receptors 2 and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Solid-phase synthesis of neurokinin A antagonists. Comparison of the Boc and Fmoc methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A new nonpeptide tachykinin NK1 receptor antagonist isolated from the plants of Compositae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors. 5.(1) Preparation and structure-activity studies of tricyclic analogues of known GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Relationship between the GABA Pathway and Signaling of Other Regulatory Molecules [mdpi.com]

- 25. Discovery of Novel Isonipecotic Acid-Based Heteroaryl Amino Acid Derivatives as Potential Anticonvulsant Agents: Design, Synthesis, In-Silico ADME Study, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-High-Purity-Boc-Inp-OH-for-Research-and-Development

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Sourcing and Application of High-Purity N-Boc-cis-4-hydroxy-L-proline.

N-Boc-cis-4-hydroxy-L-proline (Boc-Inp-OH) is a crucial synthetic building block, widely utilized as a proline analogue in peptide synthesis and for constructing complex molecular architectures in drug discovery. Its purity is paramount, as contaminants can lead to deleterious side reactions, difficult purification steps, and the generation of impure final products. This guide provides a comprehensive overview of commercial suppliers, quality control methodologies, and key experimental protocols involving high-purity Boc-Inp-OH.

Commercial Suppliers and Purity Specifications

The procurement of high-purity Boc-Inp-OH is the foundational step for its successful application. Several reputable chemical suppliers offer this reagent, often with varying purity grades and accompanying analytical documentation. Below is a comparative summary of offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Purity Specification | Analytical Methods Cited |

| Sigma-Aldrich (Merck) | N-Boc-cis-4-hydroxy-L-proline | 87691-27-8 | 97% | Assay |

| MedchemExpress | N-Boc-cis-4-hydroxy-L-proline | 87691-27-8 | ≥98.0% | NMR |

| MedKoo Biosciences | N-Boc-cis-4-hydroxy-L-proline | 87691-27-8 | >98% | Certificate of Analysis |

| BOC Sciences | N/A | N/A | Offers GMP grade amino acids with various testing options | Molecular weight, sequence analysis, purity, enantiomeric purity, water content, etc.[] |

Note: Data is compiled from publicly available information on supplier websites. Researchers should always consult the lot-specific Certificate of Analysis (CoA) for the most accurate data.

Quality Control and Analytical Methodologies

Ensuring the purity and identity of Boc-Inp-OH is a critical aspect of its use. Suppliers of high-grade reagents employ a battery of analytical techniques to characterize their products.[] For end-users, understanding these methods is essential for interpreting CoAs and for in-house quality verification.

Key Quality Control Parameters:

-

Identity: Confirms that the material is indeed Boc-Inp-OH. This is typically verified using techniques like NMR and Mass Spectrometry to confirm the molecular structure and weight.[2]

-

Purity: Quantifies the percentage of the desired compound in the material. HPLC is the most common method for assessing purity, by measuring the area of the main peak relative to the total area of all peaks.[2]

-

Enantiomeric Purity: For chiral molecules like Boc-Inp-OH, it is crucial to determine the enantiomeric excess (e.e.). MedchemExpress, for instance, reports an enantiomeric excess of 100% for their product.[3]

-

Residual Solvents and Water Content: The Karl Fischer (KF) titration method is used to quantify the amount of water, which can be critical for subsequent reactions.[3] Residual solvents are often analyzed by Gas Chromatography (GC).

The following diagram illustrates a typical quality control workflow for amino acid derivatives like Boc-Inp-OH.

Experimental Protocols

Boc-Inp-OH is a staple in Solid-Phase Peptide Synthesis (SPPS) utilizing the Boc/Bzl protection strategy.[4][5] This approach involves the use of the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-amino protection.[5]

Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the general steps for incorporating an amino acid like Boc-Inp-OH onto a growing peptide chain on a solid support.

1. Resin Preparation:

- Select an appropriate resin (e.g., Merrifield resin for peptide acids).

- Swell the resin in a suitable solvent like Dichloromethane (DCM) for at least 30 minutes.[6]

2. Nα-Boc Deprotection:

- Treat the Boc-protected peptide-resin with a solution of Trifluoroacetic Acid (TFA) in DCM (typically 25-50%).

- This step removes the Boc group, exposing a free amine as a TFA salt.[4]

- Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc group.

3. Neutralization:

- Neutralize the TFA salt to the free amine by treating the resin with a solution of a hindered base, such as Diisopropylethylamine (DIEA), in DCM (e.g., 5-10% DIEA in DCM).[4]

- Wash the resin with DCM and then with Dimethylformamide (DMF) to prepare for coupling.

4. Amino Acid Coupling:

- Activation: In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., Boc-Inp-OH) by dissolving it in DMF with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA).

- Coupling: Add the activated amino acid solution to the resin.

- Allow the reaction to proceed for 1-2 hours at room temperature.

- Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

5. Washing:

- After coupling, thoroughly wash the resin with DMF, followed by DCM, to remove excess reagents and byproducts.

6. Cycle Repetition:

- Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

The following diagram visualizes the key steps in one cycle of Boc-SPPS.

Final Cleavage:

Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. In the Boc/Bzl strategy, this is typically accomplished using a strong acid like anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA).[4] This step requires specialized equipment and stringent safety precautions.

By carefully selecting high-purity starting materials and adhering to well-established protocols, researchers can confidently incorporate Boc-Inp-OH into their synthetic targets, paving the way for advancements in peptide chemistry and drug development.

References

Stability and Storage of Boc-L-Indole-2-carboxylic acid (Boc-Inp-OH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-Butoxycarbonyl-L-indole-2-carboxylic acid (Boc-Inp-OH). Due to the limited availability of specific quantitative stability data in the public domain, this document synthesizes information from chemical suppliers, general principles of organic chemistry for Boc-protected amino acids, and established methodologies for stability testing of chemical reagents.

Physicochemical Properties

| Property | Value |

| Synonyms | N-Boc-L-indole-2-carboxylic acid |

| Molecular Formula | C₁₄H₁₅NO₄ |

| Molecular Weight | 261.27 g/mol |

| Appearance | White to off-white solid |

| General Solubility | Soluble in many organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the integrity and purity of Boc-Inp-OH. The primary factors to control are temperature, moisture, and light.

Storage Conditions

There are slight variations in the recommended storage temperatures from different suppliers. For optimal long-term stability, it is crucial to store the compound in a tightly sealed container, protected from light and moisture.

| Storage Condition | Temperature Range | Recommended For | Additional Notes |

| Long-Term Storage | -20°C | Archival purposes, extended periods | Inert gas atmosphere (e.g., Argon, Nitrogen) is recommended. |

| Short- to Medium-Term Storage | 2-8°C | Routine laboratory use | Ensure the container is well-sealed to prevent moisture absorption. |

| Room Temperature | 15-25°C | Short periods (e.g., during weighing or preparation for a reaction) | Minimize exposure time. |

Handling Recommendations

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Minimize exposure to atmospheric moisture and light. When not in use, the container should be tightly sealed.

-

To prevent condensation, allow the container to warm to room temperature before opening, especially when retrieving from cold storage.

Chemical Stability and Potential Degradation Pathways

The stability of Boc-Inp-OH is primarily influenced by the lability of the tert-butoxycarbonyl (Boc) protecting group and the chemical nature of the indole-2-carboxylic acid core.

The Boc group is known to be stable under neutral and basic conditions, which makes it a versatile protecting group in peptide synthesis.[] However, it is readily cleaved under acidic conditions.[][2] This acid-lability is the most common degradation pathway for Boc-protected compounds.

The indole ring itself can be susceptible to oxidation. The carboxylic acid functional group can undergo decarboxylation, particularly at elevated temperatures.[3]

A potential degradation pathway for Boc-Inp-OH could involve the initial loss of the Boc group under acidic conditions, followed by potential oxidation of the indole ring or decarboxylation.

Caption: Potential degradation pathways of Boc-Inp-OH.

Experimental Protocols for Stability Assessment

To ensure the quality of Boc-Inp-OH for research and development, a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be developed and validated. Forced degradation (stress testing) is a critical component of this process to identify potential degradation products and demonstrate the method's specificity.

Proposed Forced Degradation Protocol

The following protocol is an illustrative example based on general guidelines for stability testing of chemical reagents.[4][]

| Stress Condition | Procedure |

| Acid Hydrolysis | Prepare a solution of Boc-Inp-OH in a suitable solvent and add 0.1 M HCl. Incubate at 60°C for 24 hours. |

| Base Hydrolysis | Prepare a solution of Boc-Inp-OH in a suitable solvent and add 0.1 M NaOH. Incubate at 60°C for 24 hours. |

| Oxidation | Prepare a solution of Boc-Inp-OH and add 3% H₂O₂. Keep at room temperature for 24 hours. |

| Thermal Degradation | Expose the solid sample of Boc-Inp-OH to a temperature of 80°C for 48 hours. |

| Photostability | Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |

After exposure to these stress conditions, the samples should be analyzed by a validated HPLC method to assess the purity and identify any degradation products.

Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for conducting a stability study of Boc-Inp-OH.

References

Spectroscopic Characterization of Boc-Inp-OH: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-Butoxycarbonyl-isonipecotic acid (Boc-Inp-OH), a valuable building block in medicinal chemistry and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed analytical information for the synthesis and characterization of molecules incorporating the Boc-Inp-OH moiety.

Spectroscopic Data Summary

The spectroscopic data for Boc-Inp-OH (also known as 1-Boc-piperidine-4-carboxylic acid or Boc-isonipecotic acid) is summarized below. The data is compiled from publicly available spectral databases and supplier information.

Table 1: ¹H NMR Spectroscopic Data for Boc-Inp-OH

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.2 | br s | 1H | -COOH |

| ~3.8-4.0 | m | 2H | -CH₂- (axial, piperidine ring, positions 2 & 6) |

| ~2.8-3.0 | m | 2H | -CH₂- (equatorial, piperidine ring, positions 2 & 6) |

| ~2.4-2.5 | m | 1H | -CH- (piperidine ring, position 4) |

| ~1.8-2.0 | m | 2H | -CH₂- (axial, piperidine ring, positions 3 & 5) |

| ~1.5-1.7 | m | 2H | -CH₂- (equatorial, piperidine ring, positions 3 & 5) |

| 1.40 | s | 9H | -C(CH₃)₃ (Boc group) |

Solvent: DMSO-d₆. The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for Boc-Inp-OH

| Chemical Shift (δ) ppm | Assignment |

| ~175.0 | -COOH (Carboxylic acid carbonyl) |

| ~154.0 | -COO- (Boc carbonyl) |

| ~78.5 | -C(CH₃)₃ (Boc quaternary carbon) |

| ~42.0 | -CH₂- (Piperidine ring, positions 2 & 6) |

| ~40.0 | -CH- (Piperidine ring, position 4) |

| ~28.0 | -CH₂- (Piperidine ring, positions 3 & 5) |

| ~27.5 | -C(CH₃)₃ (Boc methyl groups) |

Solvent: DMSO-d₆. The chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Table 3: IR Spectroscopic Data for Boc-Inp-OH

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2900-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~2970, 2860 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1680 | Strong | C=O stretch (Boc carbamate) |

| ~1420 | Medium | O-H bend (Carboxylic acid) |

| ~1240 | Strong | C-O stretch (Carboxylic acid) |

| ~1160 | Strong | C-O stretch (Boc carbamate) |

Table 4: Mass Spectrometry Data for Boc-Inp-OH

| m/z | Ion |

| 230.1392 | [M+H]⁺ (Calculated for C₁₁H₂₀NO₄⁺: 230.1387) |

| 252.1211 | [M+Na]⁺ (Calculated for C₁₁H₁₉NNaO₄⁺: 252.1206) |

| 174.1025 | [M-C₄H₈+H]⁺ (Loss of isobutylene from Boc group) |

| 130.0817 | [M-Boc+H]⁺ (Loss of Boc group) |

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of Boc-Inp-OH.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer.

-

Standard acquisition parameters include a spectral width of -2 to 14 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

The spectrum is referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same instrument.

-

A proton-decoupled pulse sequence is used.

-

A wider spectral width (e.g., 0 to 200 ppm) is required.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

The spectrum is referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid Boc-Inp-OH sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

-

A background spectrum of the empty ATR crystal is collected first.

-

The sample spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.

-

An appropriate number of scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of Boc-Inp-OH (e.g., 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of an acid (e.g., 0.1% formic acid) may be added to the solvent to promote protonation in positive ion mode.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

The analysis is performed on a high-resolution mass spectrometer (e.g., TOF, Orbitrap) equipped with an ESI source.

-

The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Typical ESI source parameters are optimized for the compound, including capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

Mass spectra are acquired in the positive ion mode over a suitable m/z range (e.g., 50-500).

-

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analyses described.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

The Pivotal Role of Boc-Inp-OH as a Cyclic Amino Acid Analogue in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Cyclic amino acid analogues have emerged as powerful tools in this endeavor, offering a strategy to impose conformational constraints on peptides and peptidomimetics. Among these, Boc-Inp-OH (N-Boc-isonipecotic acid), a piperidine-based cyclic amino acid analogue, has garnered significant attention. Its incorporation into peptide backbones can induce specific secondary structures, leading to improved biological activity and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of Boc-Inp-OH in peptide and peptidomimetic design, detailing its impact on conformation and bioactivity, and providing experimental protocols for its application.

Physicochemical Properties of Boc-Inp-OH

Boc-Inp-OH is a derivative of isonipecotic acid where the piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for its application in standard solid-phase peptide synthesis (SPPS).

| Property | Value |

| IUPAC Name | 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid |

| Synonyms | N-Boc-isonipecotic acid, 1-Boc-piperidine-4-carboxylic acid |

| CAS Number | 84358-13-4 |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥98% |

The Role of Boc-Inp-OH in Conformational Constraint

The incorporation of the rigid piperidine ring of Boc-Inp-OH into a flexible peptide chain significantly reduces its conformational freedom. This restriction can pre-organize the peptide into a bioactive conformation, minimizing the entropic penalty upon binding to its target receptor. This can lead to a substantial increase in binding affinity and biological activity.

While specific NMR or X-ray crystallography data for peptides containing Boc-Inp-OH is not extensively available in the public domain, studies on similar cyclic amino acid analogues and piperidine-containing structures provide valuable insights. The piperidine ring typically adopts a chair conformation, and its incorporation can induce turns or stabilize helical structures in the peptide backbone.

Applications in Drug Discovery

The unique structural features of Boc-Inp-OH have made it a valuable building block in the design of potent and selective therapeutic agents. Two notable examples are its use in the development of ghrelin receptor agonists and HIV protease inhibitors.

Ghrelin Receptor Agonists

The ghrelin receptor (GHSR) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating appetite, growth hormone secretion, and energy homeostasis.[1] The endogenous ligand, ghrelin, is a 28-amino acid peptide.[1] Structure-activity relationship studies have shown that the N-terminal region of ghrelin is critical for its activity.[2]

Boc-Inp-OH has been incorporated into ghrelin analogues to enhance their stability and receptor affinity. For instance, the highly potent ghrelin analogue, [Inp¹,Dpr³(6-FN),1Nal⁴,Thr⁸]ghrelin(1–8) amide, which incorporates an isonipecotic acid residue at the N-terminus, exhibits sub-nanomolar binding affinity to the ghrelin receptor.

| Compound | Target | IC₅₀ (nM) |

| [Inp¹,Dpr³(6-FN),1Nal⁴,Thr⁸]ghrelin(1–8) amide | Ghrelin Receptor (GHSR) | 0.11[3] |

The incorporation of the cyclic isonipecotic acid moiety likely contributes to a more favorable binding conformation, leading to this high affinity.

Upon activation by an agonist, the ghrelin receptor initiates a cascade of intracellular signaling events. This primarily involves the Gαq and Gαi/o G-protein pathways, leading to the activation of phospholipase C (PLC) and subsequent increase in intracellular calcium, as well as the modulation of adenylyl cyclase activity.[4][5][6]

HIV Protease Inhibitors

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving viral polyproteins into functional proteins.[7][8] Inhibition of this enzyme is a key strategy in antiretroviral therapy. The design of potent and specific HIV protease inhibitors often involves the use of peptidomimetics that mimic the natural substrate of the enzyme.

The incorporation of cyclic scaffolds, such as the piperidine ring from Boc-Inp-OH, into the P2 ligand position of HIV protease inhibitors has been shown to enhance their potency.[3][9] The piperidine moiety can form favorable hydrogen bonding and van der Waals interactions within the active site of the protease.

A study on novel HIV-1 protease inhibitors incorporating a (R)-piperidine-3-carboxamide as the P2-ligand demonstrated potent enzymatic inhibitory activity.

| Compound | Target | IC₅₀ (nM) |

| Inhibitor 22a ((R)-piperidine-3-carboxamide at P2) | HIV-1 Protease | 3.61[9] |

This highlights the potential of piperidine-based scaffolds in the design of next-generation HIV protease inhibitors.

HIV protease inhibitors are competitive inhibitors that bind to the active site of the enzyme, preventing the cleavage of viral polyproteins.[7] They are designed to mimic the transition state of the substrate during catalysis.

Experimental Protocols

The incorporation of Boc-Inp-OH into a peptide sequence is readily achieved using standard Boc-based solid-phase peptide synthesis (SPPS) protocols.

General Workflow for Boc-SPPS

The following diagram illustrates the general workflow for a single coupling cycle in Boc-SPPS.

Detailed Protocol for Boc-Inp-OH Coupling

This protocol outlines the manual coupling of Boc-Inp-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-Inp-OH

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Kaiser test kit

Procedure:

-

Resin Preparation:

-

Swell the peptide-resin in DCM for 30 minutes in a peptide synthesis vessel.

-

Wash the resin with DMF (3 x 1 minute).

-

-

Activation of Boc-Inp-OH:

-

In a separate vial, dissolve Boc-Inp-OH (3 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes. The solution should change color, indicating activation.

-

-

Coupling Reaction:

-

Add the activated Boc-Inp-OH solution to the peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours. Due to the cyclic nature of Boc-Inp-OH, a longer coupling time or a double coupling may be necessary to ensure complete reaction.

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and wash them thoroughly with DMF and then DCM.

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the coupling for another hour or perform a second coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3 x 1 minute) and then DCM (3 x 1 minute) to remove any unreacted reagents and byproducts.

-

-

Proceed to the next cycle of deprotection and coupling for the subsequent amino acid.

Conclusion

Boc-Inp-OH serves as a valuable and versatile building block in the design of conformationally constrained peptides and peptidomimetics. Its rigid piperidine scaffold can pre-organize peptide backbones into bioactive conformations, leading to enhanced binding affinities and biological activities. The successful application of Boc-Inp-OH in the development of high-affinity ghrelin receptor agonists and potent HIV protease inhibitors underscores its significance in modern drug discovery. The straightforward incorporation of Boc-Inp-OH using standard Boc-SPPS protocols makes it an accessible tool for researchers aiming to improve the therapeutic potential of peptide-based drug candidates. Further exploration of this and similar cyclic amino acid analogues will undoubtedly continue to fuel innovation in the field of medicinal chemistry.

References

- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Structure-activity relationship of ghrelin: pharmacological study of ghrelin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. people.uniurb.it [people.uniurb.it]

Introduction to Boc protecting group chemistry

An In-depth Technical Guide to Tert-Butoxycarbonyl (Boc) Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents, the use of protecting groups is a fundamental and indispensable strategy.[1] These temporary modifications of functional groups prevent unwanted side reactions and allow for the selective transformation of multifunctional molecules.[1] Among the arsenal of protecting groups available to chemists, the tert-butoxycarbonyl (Boc) group stands out as one of the most widely utilized for the protection of amines.[2][3] Its popularity stems from its ease of introduction, stability under a broad range of reaction conditions, and facile cleavage under specific, mild acidic conditions.[2][4] This technical guide provides a comprehensive overview of Boc protecting group chemistry, including its core principles, detailed experimental protocols, and critical applications in modern drug development.

The Boc Group: Structure and Properties

The Boc group is a carbamate protecting group, formally an ester of carbamic acid.[5] Its structure, featuring a bulky tert-butyl group attached to a carbonyl oxygen, confers several key properties:

-

Steric Hindrance: The significant steric bulk of the tert-butyl group effectively shields the protected amine from nucleophilic attack and other reactions.

-

Electronic Effects: The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing the nucleophilicity and basicity of the amine.

-

Acid Lability: The Boc group is readily cleaved under acidic conditions due to the formation of a stable tert-butyl cation.[5]

-

Base and Nucleophile Stability: It is resistant to a wide array of basic and nucleophilic reagents, making it compatible with many synthetic transformations.[4][6]

Mechanism of Boc Protection

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[7] This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into the stable and volatile byproducts, carbon dioxide and tert-butanol.[7] While the reaction can proceed without a base, a mild base such as triethylamine (TEA) or sodium hydroxide is often added to neutralize the protonated amine and drive the reaction to completion.[4][8]

Experimental Protocols for Boc Protection

General Protocol for Boc Protection of an Aliphatic Amine

This protocol describes a standard procedure for the N-Boc protection of a primary or secondary aliphatic amine using Boc anhydride and triethylamine.

Materials:

-

Aliphatic amine (1.0 equiv)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine in DCM or THF (approximately 0.5 M).

-

Add triethylamine to the solution and stir for 5 minutes at room temperature.

-

Add di-tert-butyl dicarbonate to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Once the reaction is complete, quench by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc protected amine.

-

Purify the product by flash column chromatography if necessary.

| Substrate Example | Reagent | Solvent | Base | Time (h) | Yield (%) | Reference |

| 2-bromo-6-(pyrrolidin-2-yl)pyridine | (Boc)₂O (5.0 eq) | DCM | - | - | - | [1] |

| 3-Aminopropylene | (Boc)₂O (1.0 eq) | THF | NaOH (aq) | - | - | [1] |

| General Amines | (Boc)₂O (2.5 eq) | THF | DMAP (0.1 eq) | 12 | - | [1] |

| Aromatic Amines | (Boc)₂O | Methanol | - | <0.02 - 2 | >95 | [9] |

| Various Amines | (Boc)₂O | Water-Acetone | - | 0.13 - 0.2 | 90-98 | [6] |

Mechanism of Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) being the most common reagent.[10] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate.[10][11] The carbamic acid is unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[10] The resulting amine is typically obtained as its corresponding salt with the acid used for deprotection.

Experimental Protocols for Boc Deprotection

General Protocol for TFA-Mediated Boc Deprotection

This protocol describes a standard procedure for the removal of the Boc group using trifluoroacetic acid in dichloromethane.

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA) (5-10 equiv, or as a 25-50% solution in DCM)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a basic ion-exchange resin

-

Diethyl ether (for precipitation, if applicable)

Procedure:

-

Dissolve the N-Boc protected amine in anhydrous DCM (approximately 0.1-0.5 M) in a round-bottom flask.[12]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid to the stirred solution.[12]

-

Allow the reaction mixture to warm to room temperature and stir for the specified time (typically 1-2 hours).[12] Monitor the reaction by TLC.

-

Upon completion, remove the volatiles in vacuo.[12]

-

To obtain the free amine, neutralize the resulting TFA salt by washing with a saturated aqueous NaHCO₃ solution or by using a basic ion-exchange resin.[13]

-

Alternatively, the product can be precipitated by the addition of cold diethyl ether and collected by filtration.[10]

| Substrate Example | Reagent | Solvent | Time (h) | Temperature | Yield | Reference |

| General N-Boc Amine | TFA (1:1 with DCM) | DCM | 2 | RT | - | [12] |

| General N-Boc Amine | 25% TFA in DCM | DCM | 2 | RT | - | [12] |

| N-Boc Amine | TFA (5 eq) | DCM | 18 | RT | - | [12] |

| N-Boc Amine | TFA (excess) | DCM | 1 | 0 °C to RT | - | [12] |

| Boc-protected peptide-resin | TFA/H₂O/TIS (95:2.5:2.5) | - | 2-4 | RT | - | [10] |

Applications in Solid-Phase Peptide Synthesis (SPPS)

The Boc group has been instrumental in the development of solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and protein chemistry.[3][14] In the Boc/Bzl protection strategy, the α-amino group of the incoming amino acid is temporarily protected with the acid-labile Boc group, while the side chains are protected with more acid-stable benzyl-based groups.[15]

The SPPS cycle involves the following key steps:

-

Deprotection: The Boc group of the resin-bound amino acid is removed with TFA.[15]

-

Neutralization: The resulting ammonium salt is neutralized with a base, typically diisopropylethylamine (DIEA).[15]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine of the resin-bound peptide.

-

Washing: The resin is washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF).[14]

Role in Drug Development

The Boc protecting group is a crucial tool in the synthesis of pharmaceuticals and complex organic molecules.[3] Its predictable reactivity and stability allow for the selective manipulation of functional groups in multi-step syntheses, ultimately improving reaction yields and purity.[3] Many modern drugs and drug candidates containing amine functionalities rely on Boc chemistry for their efficient and controlled synthesis.

Spectroscopic Characterization of Boc-Protected Amines

The successful introduction of a Boc group can be readily confirmed by various spectroscopic techniques.[2]

-

¹H NMR Spectroscopy: A characteristic singlet peak appears in the upfield region (around 1.4-1.5 ppm), integrating to nine protons, which corresponds to the magnetically equivalent methyl protons of the tert-butyl group.[2]

-

¹³C NMR Spectroscopy: Two characteristic signals appear: one around 28 ppm for the three methyl carbons and another around 80 ppm for the quaternary carbon of the tert-butyl group. The carbonyl carbon of the carbamate typically appears around 153-155 ppm.[2]

-

Infrared (IR) Spectroscopy: The formation of the carbamate is indicated by a strong carbonyl (C=O) stretching absorption band in the region of 1680-1720 cm⁻¹.[6]

| Compound | Boc (¹H NMR, s, 9H) | Boc (¹³C NMR, C(CH₃)₃) | Boc (¹³C NMR, C(CH₃)₃) | Boc (¹³C NMR, C=O) | IR (C=O stretch, cm⁻¹) | Reference |

| N-Boc-aniline | ~1.5 ppm | ~28.4 ppm | ~80.1 ppm | ~152.8 ppm | ~1700-1720 | [2] |

| N-Boc-piperidine | ~1.45 ppm | ~28.5 ppm | ~79.2 ppm | ~154.8 ppm | ~1690-1710 | [2] |

| N-Boc-pyrrolidine | ~1.47 ppm | ~28.6 ppm | ~78.9 ppm | ~154.5 ppm | ~1690-1710 | [2] |

Conclusion

Boc protecting group chemistry is a foundational and powerful tool in modern organic synthesis. Its robustness, ease of use, and well-understood reaction mechanisms have made it indispensable in academic research and the pharmaceutical industry.[3] A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist engaged in the synthesis of complex nitrogen-containing molecules, from peptides to novel drug candidates.

References

- 1. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 2. benchchem.com [benchchem.com]

- 3. genscript.com [genscript.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 9. wuxibiology.com [wuxibiology.com]

- 10. benchchem.com [benchchem.com]

- 11. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

- 13. scribd.com [scribd.com]

- 14. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 15. peptide.com [peptide.com]

Synthesis of Boc-Protected Isonipecotic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-piperidine-4-carboxylic acid, commonly known as Boc-protected isonipecotic acid, is a crucial building block in the synthesis of a wide array of pharmaceutical compounds and complex organic molecules.[1][2] Its structure, featuring a piperidine ring with a carboxylic acid function and a tert-butyloxycarbonyl (Boc) protected amine, offers significant synthetic versatility.[1] The Boc protecting group is essential as it allows for selective reactions at the carboxylic acid group without interference from the otherwise reactive secondary amine.[1] This guide provides an in-depth overview of the primary synthetic routes to Boc-protected isonipecotic acid, complete with detailed experimental protocols and quantitative data to support researchers in its preparation.

Synthetic Pathways

The most prevalent and straightforward method for the synthesis of Boc-protected isonipecotic acid involves the direct N-protection of isonipecotic acid (piperidine-4-carboxylic acid) using di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).[3][4] This reaction is typically carried out under basic conditions to facilitate the nucleophilic attack of the amine on the Boc anhydride.

Another documented approach involves the hydrolysis of the corresponding methyl or ethyl ester of Boc-protected isonipecotic acid.[5][6] This method is often employed when the ester is a more readily available starting material or when this route offers advantages in purification.

This guide will focus on the direct Boc-protection of isonipecotic acid due to its common use and high efficiency.

Synthesis Workflow

The general workflow for the primary synthetic route is depicted below.

Caption: General workflow for the synthesis of Boc-protected isonipecotic acid.

Quantitative Data Summary

The following table summarizes quantitative data from various reported syntheses of Boc-protected isonipecotic acid.

| Starting Material | Reagents | Solvent System | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Isonipecotic acid | (Boc)₂O, NaOH | Dioxane / 1M NaOH | 18 hours | 85% | Not Specified | [4] |

| Isonipecotic acid | (Boc)₂O, NaOH | t-Butanol / 1N NaOH | Overnight | 100% | 144-146 | [5] |

| Isonipecotic acid | (Boc)₂O, Na₂CO₃/NaHCO₃ | Buffer solution | 22 hours | Not Specified | Not Specified | [3] |

| Methyl 1-Boc-4-piperidinecarboxylate | LiOH | THF / MeOH / H₂O | Overnight | 100% | Not Specified | [5][6] |

Experimental Protocols

Below are detailed experimental protocols for the synthesis of Boc-protected isonipecotic acid.

Protocol 1: Synthesis using Sodium Hydroxide in Dioxane/Water[4]

Materials:

-

Isonipecotic acid (12.9 g, 100 mmol)

-

Di-tert-butyl dicarbonate (22 g, 100 mmol)

-

1M Sodium hydroxide solution (300 mmol)

-

Dioxane (100 mL)

-

1M Hydrochloric acid

-

Methylene chloride

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve isonipecotic acid in a rapidly stirred mixture of dioxane and 1M sodium hydroxide.

-

Add di-tert-butyl dicarbonate to the solution.

-

Stir the reaction mixture for 18 hours at room temperature.

-

After 18 hours, evaporate the volatile components.

-

Acidify the remaining aqueous residue with 1M hydrochloric acid.

-

Extract the product with methylene chloride.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the final product as a white solid.

Protocol 2: Synthesis using Sodium Hydroxide in tert-Butanol/Water[5]

Materials:

-

4-Piperidinecarboxylic acid (700 g, 5.42 mol)